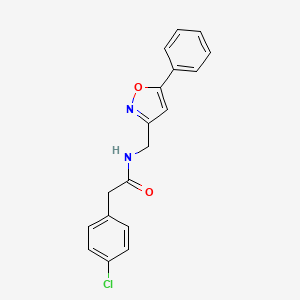

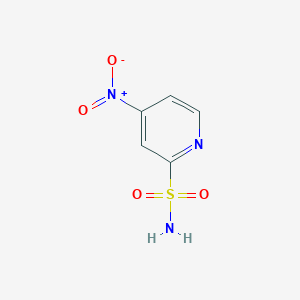

2-Pyridinesulfonamide, 4-nitro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

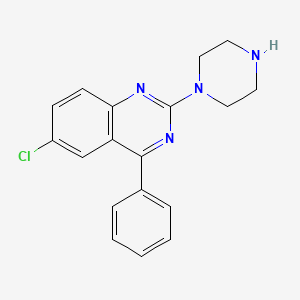

The synthesis of new pyridines with sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis

The molecular structure of 2-Pyridinesulfonamide, 4-nitro- consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis

2-Pyridinesulfonamide, 4-nitro- has a density of 1.4±0.1 g/cm3, a boiling point of 357.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .科学的研究の応用

Antimicrobial and Anticoccidial Activity

2-Pyridinesulfonamide, 4-nitro-, when modified, exhibits antimicrobial properties. A study noted that its derivative, 2-(p-nitrobenzenesulfonamido)-pyridine, shows bactericidal activity in vivo and in vitro. This compound, interestingly, reduces to sulfapyridine in the body, suggesting potential therapeutic uses in treating bacterial infections (Weber, Lalich, & Major, 1941). Additionally, derivatives of nitropyridinesulfonamides, including 4-nitro variants, have demonstrated significant anticoccidial activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry (Morisawa et al., 1980).

Application in Drug Design

The compound and its derivatives are being investigated for their potential in drug design. For example, pyridinic analogues of nimesulide, a drug used as an anti-inflammatory agent, have been synthesized from 4-nitropyridine N-oxide, indicating the utility of the 4-nitropyridinesulfonamide structure in creating new pharmacological agents (Julémont et al., 2004).

Crystallography and Molecular Packing

The compound's utility in crystallography is notable, especially in the study of hydrogen bonding and molecular packing in pyridinesulfonic acids/amides, which are common in drugs and pharmaceuticals. This structural study aids in polymorph screening and understanding the solid form of pharmacologically active sulfonamides (Akiri et al., 2012).

Corrosion Inhibition

2-Pyridinesulfonamide, 4-nitro- derivatives have also been evaluated for their corrosion inhibition properties. For instance, derivatives like 4-nitrobenzenesulfonamide were studied for their effectiveness in preventing iron corrosion, offering potential applications in material science (Kaya et al., 2016).

Synthesis and Antitumor Activity

Derivatives of 4-nitropyridinesulfonamide have been synthesized and tested for antineoplastic activity. For instance, amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which can be derived from nitropyridines, showed promising results against leukemia in mice, indicating potential applications in cancer treatment (Liu, Lin, & Sartorelli, 1992).

作用機序

Target of Action

2-Pyridinesulfonamide, 4-nitro- is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 2-Pyridinesulfonamide, 4-nitro-, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by 2-Pyridinesulfonamide, 4-nitro- is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound disrupts the production of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption leads to a halt in bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides are generally known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The primary result of the action of 2-Pyridinesulfonamide, 4-nitro- is the inhibition of bacterial growth and multiplication . By disrupting the folic acid synthesis pathway, this compound prevents the synthesis of essential components of bacterial DNA, thereby halting bacterial growth .

Action Environment

The action of 2-Pyridinesulfonamide, 4-nitro- can be influenced by various environmental factors. Moreover, the presence of pus can inhibit their antibacterial action

Safety and Hazards

特性

IUPAC Name |

4-nitropyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUASLTXMXXWORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitropyridine-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2420334.png)

![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)

![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)

![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)

![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2420344.png)